molecular formula C20H11BrCl3NO2 B2896155 N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2,4-dichlorobenzamide CAS No. 315195-30-3

N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2,4-dichlorobenzamide

Cat. No.: B2896155
CAS No.: 315195-30-3
M. Wt: 483.57
InChI Key: ZFVIJRBUJIPLQL-UHFFFAOYSA-N
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Description

N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2,4-dichlorobenzamide is an organic compound with the molecular formula C15H10BrCl2NO2. It is a white to light yellow crystalline solid, primarily used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals .

Preparation Methods

The synthesis of N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2,4-dichlorobenzamide typically involves the reaction of 4-chloro-2-(2-chlorobenzoyl)aniline with bromoacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The product is then purified through recrystallization from a suitable solvent mixture .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2,4-dichlorobenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2,4-dichlorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2,4-dichlorobenzamide involves its interaction with specific molecular targets and pathways. The compound’s halogenated aromatic structure allows it to interact with various enzymes and receptors, modulating their activity. For instance, it can inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2,4-dichlorobenzamide can be compared with similar compounds such as:

    N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide: This compound has a similar benzoyl and chloroacetamide structure but lacks the bromo substituent.

    N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide: This compound is structurally similar but does not contain the bromo group.

    N,N-Dimethyl 4-bromo-2-chlorobenzamide: This compound has a dimethylamino group instead of the dichlorobenzamide moiety.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2,4-dichlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11BrCl3NO2/c21-11-5-8-18(25-20(27)14-7-6-12(22)10-17(14)24)15(9-11)19(26)13-3-1-2-4-16(13)23/h1-10H,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVIJRBUJIPLQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11BrCl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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